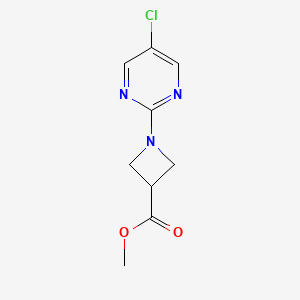

Methyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate

Description

Methyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate is a heterocyclic compound featuring an azetidine ring fused with a pyrimidine moiety. This compound is often explored in medicinal chemistry as a precursor or intermediate in the synthesis of kinase inhibitors, antimicrobial agents, or pseudoirreversible enzyme inhibitors due to its reactive ester group and nitrogen-rich scaffold .

Properties

IUPAC Name |

methyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O2/c1-15-8(14)6-4-13(5-6)9-11-2-7(10)3-12-9/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDLVRYCOVCQQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)C2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate (CAS No. 2413374-79-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Chloropyrimidine Ring : The chloropyrimidine moiety can be synthesized through chlorination of pyrimidine derivatives using reagents such as phosphorus oxychloride or thionyl chloride.

- Azetidine Ring Formation : This is achieved via cyclization reactions involving appropriate precursors under acidic or basic conditions.

- Coupling Reaction : The chloropyrimidine and azetidine intermediates are coupled using agents like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Preliminary studies indicate that it exhibits significant inhibitory effects against various bacterial strains, suggesting potential use as an antimicrobial agent. For instance, compounds with similar structures have shown ID50 values in the nanomolar range against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the inhibition of specific kinases that are crucial for tumor growth and survival. For example, studies have shown that related compounds effectively inhibit the ROS1 kinase, which is implicated in certain types of lung cancer .

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cell signaling pathways, such as kinases and proteases.

- Receptor Modulation : The compound could modulate receptor activity, impacting cellular responses to growth factors and hormones .

Data Table: Biological Activity Summary

Case Study 1: Anticancer Efficacy in Lung Cancer Models

In a recent study, this compound was tested on A549 lung cancer cells. The compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 150 nM. This effect was attributed to its ability to inhibit ROS1 kinase activity, leading to reduced cell viability and increased apoptosis markers .

Case Study 2: Synergistic Effects with Other Agents

Another investigation explored the synergistic effects of this compound in combination with established chemotherapeutics. The combination therapy showed enhanced efficacy against resistant cancer cell lines compared to monotherapy, indicating potential for clinical application in overcoming drug resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate is compared with three analogs (Table 1):

Key Comparative Insights

Ring Size and Rigidity: The target compound’s azetidine ring imposes greater steric strain compared to the piperidine ring in Compound 24 . This strain may enhance binding affinity in enzyme pockets but reduce synthetic yield. Benzyl-substituted azetidines (e.g., ) exhibit improved solubility in organic solvents (e.g., methanol, ethyl acetate) due to aromatic substituents, unlike the pyrimidine-dominated analogs.

Substituent Effects: The 5-chloro group in the target compound and Compound 24 enhances electrophilicity, favoring nucleophilic substitution reactions. Trifluoromethyl groups in benzyl analogs () increase lipophilicity (logP) and metabolic stability, critical for in vivo efficacy.

Chiral resolution of benzyl-azetidine derivatives (e.g., ) resulted in lower yields (42%) due to enantiomeric separation challenges, while racemic mixtures () achieved 76% yield via aminopropyl silica gel chromatography .

Reactivity and Stability: The methyl carboxylate group in the target compound and benzyl analogs is susceptible to hydrolysis under basic conditions (e.g., sodium hydroxide in methanol ), limiting its use in aqueous environments.

Research Findings and Implications

- Kinase Inhibition : Compound 24’s pyrimido-oxazine scaffold demonstrated superior kinase inhibitory activity compared to simpler azetidine-pyrimidine systems, likely due to extended π-π stacking interactions .

- Chiral Utility : The (R)-enantiomer in highlights the importance of stereochemistry in pseudoirreversible enzyme inhibition, though synthetic complexity remains a barrier.

- Industrial Applicability : The higher yield of racemic benzyl-azetidine analogs () suggests scalability advantages over enantiopure or pyrimidine-fused derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.